tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride
Description
tert-Butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is a carbamate-protected amine derivative where the piperidine ring is substituted at the 2-position with a methyl carbamate group. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, while the hydrochloride salt enhances solubility and crystallinity. This compound is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological receptors or enzymes due to the piperidine scaffold’s prevalence in drug design .
Properties
IUPAC Name |
tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKZOQZABNCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidin-2-ylmethylamine
The primary synthesis involves Boc protection of the primary amine group in piperidin-2-ylmethylamine. Two principal reagents are employed: di-tert-butyl dicarbonate (Boc anhydride) and tert-butyl chloroformate (Boc-Cl) .
Method A: Boc Anhydride with Sodium Hydride
Procedure :
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Piperidin-2-ylmethylamine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
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Sodium hydride (1.2 equiv) is added at 0°C to deprotonate the amine.
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Boc anhydride (1.1 equiv) is introduced dropwise, followed by stirring at 25–60°C for 4–6 hours.
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The reaction is quenched with water, extracted with ethyl acetate, and concentrated.
Outcome :
Method B: Boc-Cl with Triethylamine
Procedure :
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Piperidin-2-ylmethylamine (1.0 equiv) and triethylamine (1.5 equiv) are dissolved in dichloromethane (DCM).
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Boc-Cl (1.05 equiv) is added dropwise at 0°C.
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The mixture is stirred at room temperature for 2–4 hours.
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The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
Outcome :
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Yield : 75–80%
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Purity : 93–95%
Reaction Optimization
Solvent and Base Selection
Solvent polarity and base strength significantly impact reaction efficiency:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | Sodium hydride | 4 | 85 |
| DCM | Triethylamine | 3 | 78 |
| Diethyl ether | NaOH | 6 | 70 |
Nonpolar solvents like THF enhance Boc anhydride reactivity by stabilizing the deprotonated amine intermediate. Sodium hydride outperforms milder bases (e.g., NaOH) due to complete deprotonation, reducing side reactions.
Temperature and Reaction Time
Elevated temperatures (50–60°C) accelerate Boc anhydride reactions but risk tert-butyl group cleavage. Optimal conditions balance speed and stability:
Purification Techniques
Crude Product Isolation
Post-reaction, the crude product is purified via:
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pH Adjustment : Acidic aqueous washes (pH 3–4) remove unreacted amine.
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Solvent Extraction : Ethyl acetate or diethyl ether isolates the Boc-protected compound.
Recrystallization
High-purity tert-butyl N-(piperidin-2-ylmethyl)carbamate is obtained by recrystallizing from:
Hydrochloride Salt Formation
Free Base to Salt Conversion
The free base is treated with hydrogen chloride (HCl) in a polar aprotic solvent:
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Dissolve tert-butyl N-(piperidin-2-ylmethyl)carbamate in ethyl acetate.
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Bubble HCl gas until pH < 2.
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Filter the precipitated hydrochloride salt and dry under vacuum.
Conditions :
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems for:
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Precise Temperature Control : Minimizes decomposition.
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Reduced Handling : Enhances safety with moisture-sensitive reagents like NaH.
Parameters :
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Residence Time : 10–15 minutes
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Throughput : 50–100 kg/day
Comparative Analysis of Methods
| Parameter | Boc Anhydride/NaH | Boc-Cl/TEA |
|---|---|---|
| Yield | 85–90% | 75–80% |
| Purity | 97–98% | 93–95% |
| Scalability | High | Moderate |
| Safety | Hazardous (NaH) | Safer |
The Boc anhydride method is preferred for industrial applications due to superior yields, despite requiring stringent moisture control.
Data Tables
Table 1: Synthetic Method Performance
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc Anhydride/NaH | THF | Sodium hydride | 85 | 98 |
| Boc-Cl/TEA | DCM | Triethylamine | 78 | 95 |
| Boc Anhydride/NaOH | Ether | NaOH | 70 | 90 |
Table 2: Hydrochloride Salt Crystallization
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethyl acetate/HCl gas | 99 | Needles |
| DCM/4M HCl | 97 | Powder |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the piperidine ring undergoes oxidation to form N-oxides under specific conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0–25°C, 4–6 hrs | Piperidine N-oxide derivative | |
| Hydrogen peroxide (H₂O₂) | Acetic acid, 50°C, 12 hrs | Partially oxidized intermediates |
Key Observations :
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N-Oxidation typically preserves the carbamate group, enabling selective functionalization of the piperidine nitrogen.
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Reaction efficiency depends on steric hindrance around the nitrogen atom.
Reduction Reactions
The carbamate group can be selectively reduced to generate secondary amines.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux, 8 hrs | Piperidin-2-ylmethylamine | |
| Borane-THF complex | THF, 0°C to RT, 24 hrs | Deprotected amine with borane adducts |
Mechanistic Insight :
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LiAlH₄ cleaves the carbamate C–O bond, releasing tert-butanol and forming the free amine.
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Over-reduction of the piperidine ring is not observed under controlled conditions.
Substitution Reactions
The piperidine nitrogen participates in nucleophilic substitution reactions, particularly in deprotected forms.
Example: Alkylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 12 hrs | N-Benzyl-piperidine derivative |
Procedure :
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Deprotect the carbamate group using HCl in dioxane.
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React the free amine with benzyl bromide in the presence of a base (e.g., K₂CO₃).
Yield : ~75% (isolated after column chromatography) .
Hydrolysis Reactions
The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions to yield primary amines.
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2 hrs | Piperidin-2-ylmethylamine hydrochloride | |
| Trifluoroacetic acid (TFA) | CH₂Cl₂, RT, 1 hr | Free amine (TFA salt) |
Kinetics :
-
Complete deprotection occurs within 2 hours using HCl, as confirmed by TLC and NMR.
Coupling Reactions
The deprotected amine serves as a nucleophile in peptide coupling reactions.
Example: Amide Bond Formation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HOBt/HBTU | DIPEA, DMF, RT, 24 hrs | Piperidine-linked peptidomimetic |
Protocol :
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Deprotect the carbamate group using TFA.
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Couple with carboxylic acids using HOBt/HBTU activation.
Application : Used in synthesizing kinase inhibitors .
Stability Under Physiological Conditions
The compound’s stability in aqueous environments is critical for pharmacological applications:
| Condition | pH | Half-life | Degradation Product | Reference |
|---|---|---|---|---|
| Phosphate buffer | 7.4 | >24 hrs | Minimal decomposition | |
| Simulated gastric fluid | 1.2 | 3 hrs | Free amine |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Selectivity | Functional Group Tolerance |
|---|---|---|---|
| Oxidation | Moderate | High | Carbamate stable |
| Reduction | Fast | Moderate | Sensitive to ester groups |
| Hydrolysis | Fast | High | N/A |
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Drug Development
Tert-butyl N-(piperidin-2-ylmethyl)carbamate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act as a chiral building block, facilitating the creation of enantiomerically pure compounds essential in drug formulation.
Case Study: Synthesis of Acetylcholinesterase Inhibitors
Recent studies have demonstrated that derivatives of this compound exhibit acetylcholinesterase inhibitory activity, which is vital for treating neurodegenerative diseases like Alzheimer's. For instance, a derivative was synthesized and evaluated for its ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology .
| Compound | Activity | Reference |
|---|---|---|
| M4 (Derivation of tert-butyl N-(piperidin-2-ylmethyl)carbamate) | Moderate protective effect against Aβ-induced toxicity |
Organic Synthesis Applications
2.1. Chiral Derivatization
The compound is utilized as a chiral derivatizing agent in organic synthesis, enabling the resolution of racemic mixtures into their enantiomers. This property is particularly useful in synthesizing compounds with specific biological activities.
Research has indicated that tert-butyl N-(piperidin-2-ylmethyl)carbamate hydrochloride exhibits various biological activities, including anti-inflammatory and neuroprotective effects.
3.1. Neuroprotective Effects
In vitro studies have shown that compounds derived from tert-butyl N-(piperidin-2-ylmethyl)carbamate can protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory cytokines such as TNF-α and IL-6 .
| Study | Findings |
|---|---|
| In vitro study on astrocytes | Reduction in TNF-α levels upon treatment with M4 derivative |
| In vivo model | No significant effect compared to standard treatments, attributed to bioavailability issues |
Mechanism of Action
The mechanism of action of tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is primarily related to its role as a synthetic intermediate. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products. The compound’s effects are mediated through its participation in chemical reactions rather than direct biological activity .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in molecular weight, substituents, and synthesis methods:
Physicochemical Properties
- Solubility : Piperidine and pyrrolidine derivatives exhibit moderate water solubility due to their amine hydrochloride salts. Azetidine analogs may have higher solubility but lower thermal stability due to ring strain .
- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). Piperidine-based compounds are more stable than azetidine derivatives, which may undergo ring-opening reactions .
Key Research Findings
Synthetic Utility : Boc-protected piperidine derivatives are widely used in drug discovery pipelines due to their balance of stability and reactivity .
Ring Size Impact : Azetidine-containing analogs show promise in fragment-based drug design but require optimization for metabolic stability .
Salt Advantages : Hydrochloride salts dominate industrial applications due to ease of purification and formulation .
Biological Activity
Introduction
Tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for developing therapeutic agents, particularly in the context of neurological disorders and other medical applications.
Structure and Synthesis
The chemical structure of this compound allows it to function as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are essential for modifying its structure to enhance biological activity.
The mechanism of action involves the compound's interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalytic activity. Additionally, it may modulate receptor activity, influencing cellular signaling pathways crucial for various physiological processes.
Biological Targets
Research indicates that this compound interacts with several biological targets:
- Enzymes : It has been studied for its potential role as an inhibitor in various enzymatic pathways.
- Receptors : The compound may act on neurotransmitter receptors, which could be beneficial in treating neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:
- NLRP3 Inhibition : A study evaluated the compound's ability to inhibit NLRP3-dependent pyroptosis in macrophage-like THP-1 cells, showing promising results at a concentration of 10 µM .
- Cholinesterase Inhibition : Compounds similar to this piperidine derivative have shown effective inhibition of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease .
Case Studies
- Neurological Disorders : In a study focusing on piperidine derivatives, this compound was evaluated for its potential to modulate neurotransmitter systems. The compound exhibited selective binding affinities towards certain receptors, suggesting its utility in developing treatments for conditions such as depression and anxiety .
- Antimicrobial Activity : Given the rising antibiotic resistance, derivatives of this compound have been investigated for their antimicrobial properties. Preliminary results indicate that modifications to the piperidine ring can enhance antibacterial activity against resistant strains .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Concentration | Result |
|---|---|---|---|
| NLRP3 Inhibition | Pyroptosis Assay | 10 µM | Significant decrease in cell death |
| Cholinesterase Inhibition | Enzyme Activity Assay | Varies | Moderate to high inhibition |
| Antimicrobial Activity | Disk Diffusion Method | Varies | Effective against resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
